(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[310]hexane-2,6-dicarboxylic acid is a bicyclic amino acid derivative This compound is known for its unique structural features, which include a bicyclo[310]hexane ring system and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.1.0]hexane core.
Introduction of the amino group: The amino group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Carboxylation: The carboxylic acid groups can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides, esters, or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[310]hexane-2,6-dicarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and understanding receptor-ligand interactions.
Medicine
In medicine, (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3S,5R,6S)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: This compound has a similar bicyclic structure but includes a fluorine atom, which can alter its reactivity and biological activity.
Eglumegad (LY354740): Another similar compound, eglumegad, is known for its activity as a selective group II metabotropic glutamate receptor agonist.
Uniqueness
The uniqueness of (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid lies in its specific structural features, such as the dimethyl substitution on the bicyclic ring. This structural variation can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-9(2)3-10(11,8(14)15)6-4(5(6)9)7(12)13/h4-6H,3,11H2,1-2H3,(H,12,13)(H,14,15)/t4-,5-,6+,10-/m0/s1 |
InChI Key |
PNPKIWXXMRPJCS-AZOMRORLSA-N |
Isomeric SMILES |
CC1(C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N)C |
Canonical SMILES |
CC1(CC(C2C1C2C(=O)O)(C(=O)O)N)C |
Origin of Product |
United States |
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